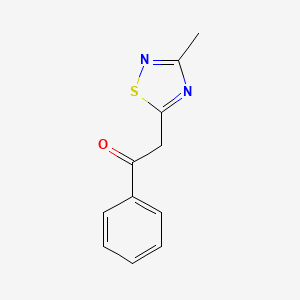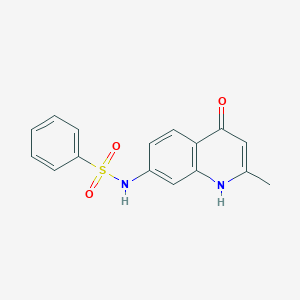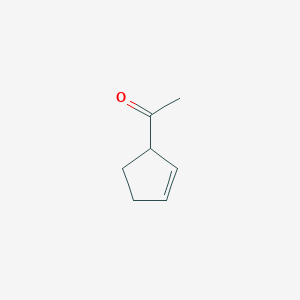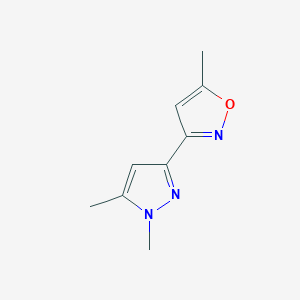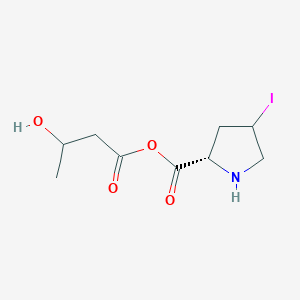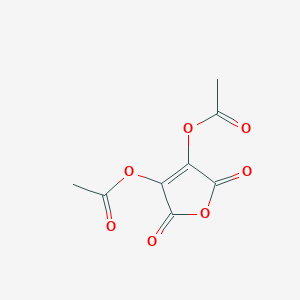
Dihydroxymaleic anhydride diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate is a chemical compound with the molecular formula C8H6O7 It is characterized by its unique structure, which includes an acetyloxy group and a dioxofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate typically involves the esterification of (2,5-dioxofuran-3-yl) acetic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield (2,5-dioxofuran-3-yl) acetic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products:
Hydrolysis: (2,5-dioxofuran-3-yl) acetic acid, acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-acetyloxy-2,5-dioxofuran-3-yl) acetate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The dioxofuran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
(2,5-dioxofuran-3-yl) acetic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
(4-hydroxy-2,5-dioxofuran-3-yl) acetate: Contains a hydroxy group instead of an acetyloxy group, leading to different reactivity and biological activity.
(4-methoxy-2,5-dioxofuran-3-yl) acetate: Contains a methoxy group, which can influence its chemical and biological properties.
Uniqueness: (4-acetyloxy-2,5-dioxofuran-3-yl) acetate is unique due to the presence of both acetyloxy and dioxofuran groups, which confer specific reactivity and potential biological activities
特性
CAS番号 |
132-79-6 |
|---|---|
分子式 |
C8H6O7 |
分子量 |
214.13 g/mol |
IUPAC名 |
(4-acetyloxy-2,5-dioxofuran-3-yl) acetate |
InChI |
InChI=1S/C8H6O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h1-2H3 |
InChIキー |
HJRDEQUJLQKDIL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=O)OC1=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


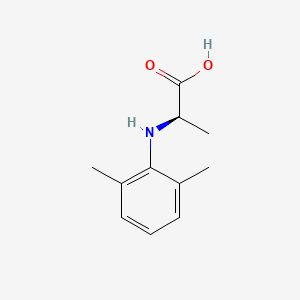

![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
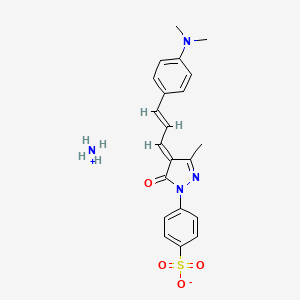
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
